AZOBENZENE-2-SULFENYL BROMIDE*

Green Chemistry Sulfenylation Catalyst-Free Synthesis

For chemists seeking metal-free, room-temperature sulfenylation, this reagent uniquely combines electrophilic -SBr reactivity with a photoisomerizable azobenzene chromophore. · Catalyst-free one-pot sulfenylation of resorcinol, indole, and 2-naphthol in aqueous/ethanolic media · Stoichiometric cysteine thiol labeling with extrinsic Cotton effects for CD-based conformational analysis · S-Br bond dissociation energy (178-240 kJ mol⁻¹ range) tunable via azobenzene substituent effects Supplied as a yellow-to-orange crystalline solid (mp 215-220 °C dec.), ≥98% purity, with full documentation for immediate research deployment.

Molecular Formula C12H9BrN2S
Molecular Weight 293.18 g/mol
CAS No. 2849-62-9
Cat. No. B1606471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZOBENZENE-2-SULFENYL BROMIDE*
CAS2849-62-9
Molecular FormulaC12H9BrN2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=CC=C2SBr
InChIInChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H
InChIKeyOGLDNEGRIQZFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azobenzene-2-sulfenyl Bromide Overview


Azobenzene-2-sulfenyl bromide (benzenesulfenyl bromide, 2-(phenylazo)-) is a dual‑functional aromatic reagent that combines a photoresponsive azo chromophore with an electrophilic sulfenyl bromide group, giving it a unique profile as both a mild sulfenium‑cation carrier and a spectrophotometric probe. Its molecular formula is C₁₂H₉BrN₂S, molecular weight 293.18 g mol⁻¹, and it exhibits characteristic thermal behaviour (mp 215–220 °C, decomposition) [1]. The SDBS spectral database confirms its structural identity through ¹H‑NMR, ¹³C‑NMR, IR, and MS data, enabling unambiguous quality control [2]. First reported by Burawoy and Vellins in 1954, the compound has since been used primarily as a selective cysteine‑modifying reagent in protein chemistry and as a catalyst‑free sulfenylating reagent in organic synthesis [3].

Why Azobenzene-2-sulfenyl Bromide Stands Apart


Simple arenesulfenyl bromides (e.g., 2‑nitrobenzenesulfenyl bromide, 2,4‑dinitrobenzenesulfenyl bromide) are potent electrophiles but lack two properties essential for selective work: (i) a built‑in spectrophotometric handle for real‑time reaction monitoring, and (ii) the ability to function as a mild sulfenium‑cation carrier under catalyst‑free aqueous conditions. The azo group in azobenzene‑2‑sulfenyl bromide introduces absorbance tunability and photoisomerization potential, while the ortho‑azo‑sulfenyl architecture tempers the electrophilicity of the S–Br bond, reducing non‑specific side reactions. Consequently, substituting a generic sulfenyl bromide into a protocol designed for azobenzene‑2‑sulfenyl bromide routinely leads to loss of cysteine selectivity, lower sulfenylation yields, and the requirement for additional purification steps [1].

Azobenzene-2-sulfenyl Bromide vs. Analogs


Catalyst-Free One-Pot Sulfenylation vs. 4′-Methyl Analog

In a one‑pot, catalyst‑free procedure using azobenzene‑2‑sulfenyl bromide as the sulfenium carrier, resorcinol was sulfenylated in aqueous ethanol to afford the mono‑sulfenylated product in yields exceeding 90 % under mild conditions (room temperature, 2–4 h). When the same substrate was treated with a typical sulfenyl chloride (generated in situ from the corresponding disulfide and SO₂Cl₂), the yield dropped to 60–75 % and required strictly anhydrous solvent and low‑temperature control (−20 °C) [1].

Green Chemistry Sulfenylation Catalyst-Free Synthesis

Spectroscopic Detection: Azobenzene Chromophore vs. NPS Labels

Fontana et al. demonstrated that azobenzene-2‑sulfenyl bromide reacts exclusively with solvent‑accessible cysteine thiols in native proteins, with no detectable modification of lysine, histidine, or methionine residues even at a 5‑fold molar excess. In contrast, 2,4‑dinitrobenzenesulfenyl bromide, a commonly used electrophilic sulfenyl probe, showed measurable cross‑reactivity with lysine ε‑amino groups under identical pH 7.0 conditions, resulting in 15–20 % competing N‑sulfenylation [1].

Protein Chemistry Bioconjugation Cysteine Probing

Cysteine Selectivity vs. General Sulfenyl Halides

Differential scanning calorimetry data show that azobenzene-2‑sulfenyl bromide decomposes endothermically at 215–220 °C, a range that is > 80 °C higher than the decomposition onset of 2‑nitrobenzenesulfenyl bromide (≈ 130 °C, with exothermic decomposition due to the nitro group). This thermal stability advantage reduces the risk of runaway decomposition during shipping and long‑term storage at ambient temperature [1].

Reagent Stability Safe Handling Procurement Risk

S–Br Bond Energetics Across Sulfenyl Bromides

The azo chromophore of azobenzene-2‑sulfenyl bromide exhibits a strong π→π* absorption band at λmax ≈ 420 nm (ε ≈ 2.5 × 10⁴ L mol⁻¹ cm⁻¹ in ethanol). When the sulfenyl group is transferred to a cysteine thiol, the λmax shifts by ~30 nm, enabling real‑time UV‑Vis tracking of reaction progress without the need for external labels. In comparison, colourless sulfenyl halides such as methanesulfenyl chloride or 2‑nitrobenzenesulfenyl bromide lack this intrinsic chromogenic shift, requiring offline HPLC sampling for conversion monitoring .

Spectrophotometric Monitoring Process Analytical Technology Bioconjugation QC

Azobenzene-2-sulfenyl Bromide: Application Scenarios


Catalyst-Free One-Pot Sulfenylation in Aqueous Media

When a single, defined drug‑to‑antibody ratio is mandatory, azobenzene‑2‑sulfenyl bromide’s > 99 % cysteine specificity (vs. 2,4‑dinitrobenzenesulfenyl bromide’s 15–20 % lysine cross‑reactivity) eliminates the need for post‑conjugation chromatographic separation of positional isomers, directly reducing purification cost and improving product consistency [1].

Cysteine-Selective Labeling with Circular Dichroism Reporter

Process R&D teams seeking to eliminate heavy‑metal catalysts and anhydrous solvents can achieve > 90 % yield in resorcinol sulfenylation using azobenzene‑2‑sulfenyl bromide in aqueous ethanol at ambient temperature, outperforming sulfenyl chloride protocols that deliver only 60–75 % yield and require cryogenic conditions [2].

Photoresponsive Modification for Smart Materials

Quality control laboratories can monitor cysteine‑modification reactions in real time by tracking the λmax shift of the azo chromophore (420 nm to ~390 nm upon reaction), a feature absent in colourless sulfenyl halides that necessitates offline HPLC analysis, thereby shortening QC cycle times .

Quote Request

Request a Quote for AZOBENZENE-2-SULFENYL BROMIDE*

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.